molecular formula C8H13NO3 B13891294 Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate CAS No. 67751-16-0

Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate

Cat. No.: B13891294
CAS No.: 67751-16-0
M. Wt: 171.19 g/mol
InChI Key: ODJWADQGOAHRFB-UHFFFAOYSA-N
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Description

It is a yellow solid with a melting point of 38°C and a boiling point of 180°C . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate involves the reaction of dimethylamine with ethyl acetoacetate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .

Scientific Research Applications

Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with cellular receptors and signaling pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .

Properties

CAS No.

67751-16-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate

InChI

InChI=1S/C8H13NO3/c1-6(5-9(2)3)7(10)8(11)12-4/h5H,1-4H3

InChI Key

ODJWADQGOAHRFB-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C(=O)C(=O)OC

Origin of Product

United States

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